4-((1H-吡唑-1-基)甲基)-N-(4-乙氧苯基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

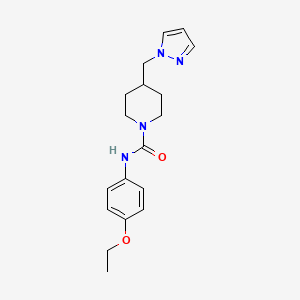

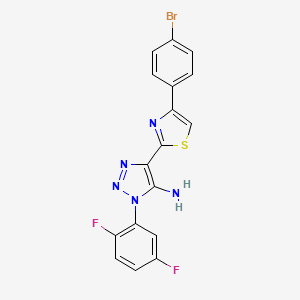

The compound 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a novel chemical entity that features a pyrazole ring attached to a piperidine moiety through a methyl linker and further conjugated with a carboxamide group bearing an ethoxyphenyl substituent. This structure suggests potential biological activity, given the prevalence of pyrazole and piperidine scaffolds in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with hydrazines to afford the target compounds . Although the exact synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is not detailed, similar synthetic strategies could be employed, with modifications to introduce the ethoxyphenyl carboxamide functionality.

Molecular Structure Analysis

The molecular structure of pyrazole carboxamide derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, and HRMS. X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within the molecule, as demonstrated by the structural characterization of related compounds . The molecular geometry and electronic structure can be optimized and calculated using ab-initio methods, which also help in identifying electrophilic and nucleophilic regions on the molecular surface .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents. The relay catalytic cascade reactions, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates, showcase the potential for pyrazole derivatives to participate in complex reaction sequences . The reactivity of the pyrazole ring and the carboxamide group in 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide could be explored in similar catalytic systems to introduce further chemical diversity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using techniques like TG-DTG and UV-Visible spectroscopy. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, for example, was found to be thermally stable up to 190°C . The solubility and stability of 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide in various solvents could be similarly assessed to predict its behavior in different environments. Additionally, the non-linear optical properties of pyrazole derivatives can be investigated to explore potential applications in materials science .

科学研究应用

PET 成像和放射性配体开发

- 已合成类似于 4-((1H-吡唑-1-基)甲基)-N-(4-乙氧苯基)哌啶-1-甲酰胺 的新型配体,如 JHU75528 和 JHU75575,以用于脑大麻素受体的 PET 成像 (Fan 等,2006)。

- [18F]NIDA-42033 等化合物的合成证明了为研究大脑中的 CB1 大麻素受体创建放射性示踪剂的可行性,对 PET 成像具有重要意义 (R. Katoch-Rouse & A. Horti,2003)。

分子相互作用研究

- 对结构相似的 SR141716 等分子的研究提供了此类化合物与 CB1 大麻素受体的分子相互作用的见解,有助于我们了解拮抗剂活性和受体结合 (J. Shim 等,2002)。

甘氨酸转运蛋白抑制

- 与 4-((1H-吡唑-1-基)甲基)-N-(4-乙氧苯基)哌啶-1-甲酰胺 相关的化合物已被确定为有效的甘氨酸转运蛋白 1 抑制剂,为治疗应用提供了潜在途径 (Yamamoto 等,2016)。

代谢研究

- 已研究了与该化合物相关的联芳基吡唑的代谢,这可以为药物开发提供至关重要的信息 (Zhang 等,2005)。

构效关系

- 对吡唑衍生物的构效关系的研究有助于理解这些化合物的药理特性,这可以指导新药的开发 (R. Lan 等,1999)。

属性

IUPAC Name |

N-(4-ethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-2-24-17-6-4-16(5-7-17)20-18(23)21-12-8-15(9-13-21)14-22-11-3-10-19-22/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEIMNCEFIJQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)